Peonidin

Beschreibung

a COX-2 inhibitor with protein kinase inhibitory and phytogenic antineoplastic activities; RN given for chloride salt

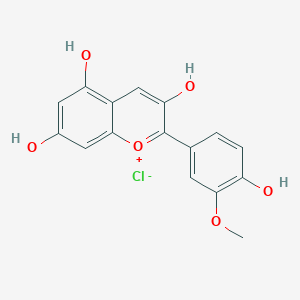

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSHLKSHNAPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-01-0 | |

| Record name | Peonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peonidin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin is an O-methylated anthocyanidin, a natural flavonoid pigment that imparts purplish-red hues to a variety of plants, including peonies, berries, and red wine.[1] Beyond its role as a colorant, peonidin has attracted significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antineoplastic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, core physicochemical properties, and biological activities of peonidin. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key biological assays are provided, and significant signaling pathways modulated by peonidin are visually represented to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

Peonidin is structurally derived from cyanidin with a methoxy group at the 3' position. Its chemical backbone is the flavylium cation, a type of benzopyrylium.[2] This structure is highly sensitive to pH, leading to color changes from red in acidic conditions to blue in alkaline environments.[2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for the peonidin cation.

| Identifier | Value | Source |

| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium | [1] |

| Systematic IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1λ4-benzopyran-1-ylium | |

| Chemical Formula | C₁₆H₁₃O₆⁺ | |

| SMILES | Oc1cc2c(O)cc(O)cc2[o+]c1c3cc(OC)c(O)cc3 | |

| InChI Key | XFDQJKDGGOEYPI-UHFFFAOYSA-O |

Physicochemical Properties of Peonidin Chloride

Peonidin is commonly available and handled as its chloride salt.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃ClO₆ | |

| Molecular Weight | 336.72 g/mol | |

| CAS Number | 134-01-0 | |

| Appearance | Crystalline solid | |

| Color | Dark red/purple powder | |

| Solubility | Soluble in water and alcohol |

Stability Profile

The stability of peonidin is critically dependent on pH, temperature, and light.

-

pH: Peonidin is most stable in highly acidic conditions (pH < 3), where it exists predominantly as the red-colored flavylium cation. As the pH increases, it undergoes structural transformations to less stable forms, including the purple quinoidal base and colorless carbinol and chalcone forms, which are prone to degradation.

-

Temperature: Elevated temperatures significantly accelerate the degradation of peonidin, following first-order kinetics. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C).

-

Light: Exposure to light, particularly UV light, can induce degradation.

-

Solvents: For stock solutions, organic solvents such as DMSO or DMF are preferred over aqueous buffers to enhance stability. Dilutions into aqueous buffers for experiments should be made fresh.

Biological Activity and Mechanisms of Action

Peonidin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key cellular signaling pathways.

Antioxidant Activity

Peonidin acts as a potent antioxidant by scavenging free radicals. However, specific quantitative data for peonidin from standardized assays are not consistently reported in the literature. For comparative purposes, data for the structurally similar anthocyanidin, cyanidin, are often referenced.

| Assay | Result for Peonidin | Result for Cyanidin (for comparison) | Source |

| ORAC | Data not available in search results. | - | |

| DPPH IC₅₀ | Data not available in search results. | 1.445 (in myricetin-3-O-glucoside equivalents) | |

| TEAC | Data not available in search results. | 1.267 (in myricetin-3-O-glucoside equivalents) |

Anti-inflammatory Properties

Peonidin has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is often linked to the modulation of upstream signaling pathways such as NF-κB and MAPK. One study indicated that, unlike cyanidin, peonidin did not inhibit LPS-induced COX-2 expression in RAW264 cells. However, another study found that peonidin does inhibit phorbol-ester-induced COX-2 expression by blocking ERK phosphorylation. This suggests that its activity may be stimulus-dependent.

| Target | IC₅₀ for Peonidin | Notes | Source |

| COX-2 | Data not available in search results. | Inhibitory effect appears to be context-dependent. | |

| iNOS | Data not available in search results. | Peonidin shows strong inhibitory effects on NO production. |

Key Signaling Pathways Modulated by Peonidin

Peonidin exerts its biological effects by interacting with complex intracellular signaling networks that regulate cellular stress, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including iNOS and COX-2. Peonidin is suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Peonidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is a naturally occurring O-methylated anthocyanidin, a member of the flavonoid family of polyphenols. It is a pigment that imparts purplish-red hues to a variety of plant tissues, including flowers, fruits, and vegetables. Beyond its role as a natural colorant, peonidin has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its physicochemical characteristics is fundamental for its application in research, drug development, and as a nutraceutical. This technical guide provides a comprehensive overview of the core physicochemical properties of peonidin, its stability, and its modulation of key cellular signaling pathways.

Core Physicochemical Characteristics

The chemical behavior and biological activity of peonidin are dictated by its molecular structure. The data presented below pertains to the most common form, peonidin chloride.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Synonyms | Paeonidin, Peonidin chloride, Peonidol chloride | |

| Molecular Formula | C₁₆H₁₃ClO₆ | |

| Molecular Weight | 336.72 g/mol | |

| CAS Number | 134-01-0 | |

| Appearance | Crystalline solid | |

| Color | Dark red to purple powder |

Computed Properties of Peonidin Anion (Peonidin(1-))

| Property | Value | Source(s) |

| IUPAC Name | 4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate | [1] |

| Molecular Formula | C₁₆H₁₁O₆⁻ | [1] |

| Molecular Weight | 299.25 g/mol | [1] |

| Computed XLogP3 | 1.6 | [1] |

Solubility

Peonidin's solubility is a critical factor for its formulation and delivery. It is generally considered water-soluble, particularly in acidic conditions, but also exhibits solubility in various organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Highly soluble (especially at low pH) | |

| Ethanol | ~16 mg/mL | |

| DMSO | ~16 mg/mL | |

| Dimethylformamide (DMF) | ~25 mg/mL | |

| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL |

Acidity (pKa)

Note: The following are theoretically predicted pKa values for anthocyanidins and may not be exact for peonidin.

| Deprotonation Step | Predicted pKa Range | Source(s) |

| pKa1 | 4.75 - 6.19 | |

| pKa2 | 7.9 - 9.5 | |

| pKa3 | 10.5 - 12.0 |

Spectroscopic Properties

The conjugated aromatic system of peonidin is responsible for its characteristic absorption of light in the visible spectrum.

1.5.1. UV-Visible Spectroscopy

| Solvent/System | λmax (nm) | Source(s) |

| General | 276, 547 | |

| Acidic Methanol | ~530 |

1.5.2. Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of peonidin and its derivatives. In negative ion mode ESI-MS/MS, the deprotonated molecule of peonidin (peonidin(1-)) has a monoisotopic mass of approximately 300.06 g/mol , leading to a precursor ion at an m/z of 299.

1.5.3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of peonidin. While complete experimental data for the aglycone is sparse in readily available literature, solid-state 13C NMR spectra have been recorded for a series of anthocyanidins, including peonidin.

Note: Specific, detailed experimental 1H and 13C NMR data for peonidin chloride in solution is not consistently reported in the available literature. The provided information is based on general knowledge of anthocyanidin NMR spectra.

Stability and Degradation

The stability of peonidin is highly dependent on environmental factors, which is a critical consideration for its storage and use in various applications.

| Factor | Effect on Stability |

| pH | Most stable in acidic conditions (pH < 3). As pH increases, it undergoes structural transformations to less stable forms. |

| Temperature | Degradation accelerates with increasing temperature. For long-term storage, temperatures of -20°C or lower are recommended. |

| Light | Exposure to light, particularly UV radiation, can cause fading and degradation. Storage in the dark is recommended. |

| Oxygen | Susceptible to oxidation, which leads to degradation. |

The color of peonidin is a strong indicator of its structural form and stability at different pH values:

| pH | Observed Color | Predominant Structural Form |

| < 3 | Red | Flavylium cation |

| 4-5 | Colorless | Carbinol pseudobase |

| 6-7 | Purple | Quinoidal base |

| > 8 | Blue | Anionic quinoidal base |

Key Signaling Pathways Modulated by Peonidin

Peonidin exerts its biological effects by interacting with and modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by peonidin.

Caption: Peonidin inhibits the MAPK/ERK signaling pathway.

Caption: Peonidin modulates the AP-1 signaling pathway.

Caption: Peonidin inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides generalized methodologies for the determination of key physicochemical properties of peonidin.

Determination of Solubility

This protocol describes a general method for determining the solubility of peonidin in a given solvent.

Materials:

-

Peonidin chloride

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of peonidin chloride to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Quantification of Dissolved Peonidin:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer at the λmax of peonidin (e.g., ~530 nm in acidic conditions).

-

-

Calculation:

-

Determine the concentration of peonidin in the diluted sample from a standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of peonidin in the tested solvent at that temperature.

-

UV-Visible Spectrophotometric Analysis

This protocol outlines the determination of total monomeric anthocyanin content using the pH differential method, which is applicable to peonidin.

Materials:

-

Peonidin sample

-

Potassium chloride buffer (0.025 M, pH 1.0)

-

Sodium acetate buffer (0.4 M, pH 4.5)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the peonidin sample in the pH 1.0 buffer to obtain a stock solution.

-

-

Dilution:

-

Prepare two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading at the λmax within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

-

-

Spectrophotometric Measurement:

-

Allow the solutions to equilibrate for at least 15 minutes.

-

Measure the absorbance of both solutions at the λmax of peonidin (e.g., ~530 nm) and at 700 nm (to correct for haze). Use the respective buffers as blanks.

-

-

Calculation:

-

Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A₇₀₀)pH 1.0 - (Aλmax - A₇₀₀)pH 4.5

-

Calculate the monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law: Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

-

MW = Molecular weight of peonidin (336.72 g/mol )

-

DF = Dilution factor

-

ε = Molar absorptivity of peonidin (value depends on the specific anthocyanin and solvent)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Determination of pKa by Potentiometric Titration

This protocol provides a general procedure for determining the pKa values of a flavonoid like peonidin.

Materials:

-

Peonidin chloride

-

Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of peonidin chloride in a known volume of CO₂-free deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. The concentration should be sufficient for accurate pH measurement.

-

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring the solution gently.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the expected equivalence point(s).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve, where half of the acidic protons have been neutralized. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point(s).

-

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of peonidin. The presented data on its molecular properties, solubility, spectroscopic behavior, and stability are essential for researchers and professionals working with this compound. The outlined experimental protocols offer a starting point for the accurate determination of these properties. Furthermore, the visualization of key signaling pathways modulated by peonidin provides insight into its potential mechanisms of action in biological systems. A comprehensive understanding of these fundamental properties is crucial for unlocking the full therapeutic and functional potential of peonidin.

References

The Occurrence and Distribution of Peonidin in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is an O-methylated anthocyanidin, a subclass of flavonoids, that imparts purplish-red hues to a variety of flowers, fruits, and vegetables.[1] As a primary plant pigment, its presence is not only crucial for attracting pollinators but also for protecting the plant against various environmental stressors.[2][3] Beyond its physiological role in plants, peonidin has garnered significant interest from the scientific community for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of peonidin, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.

Natural Sources and Distribution of Peonidin

Peonidin and its glycosidic derivatives are widely distributed throughout the plant kingdom. They are responsible for the vibrant colors of many well-known plants.

Fruits and Berries: A primary dietary source of peonidin is raw cranberries, which contain approximately 42 mg per 100 g of fruit. Other significant sources include blueberries, plums, grapes, and cherries, with concentrations typically ranging from 5 to 12 mg per 100 g. It is important to note that processing can affect anthocyanin content, with fresh fruits generally containing higher levels of peonidin than their frozen counterparts. For instance, frozen blueberries have been shown to contain almost no peonidin. Peonidin-3-O-glucoside is a common derivative found in the skins of red Vitis vinifera grapes and subsequently in red wine.

Vegetables: Certain cultivars of purple-fleshed sweet potatoes are a notable source of peonidin, with concentrations reaching up to 40 mg per 100 g (cooked). Other vegetables containing peonidin derivatives include red cabbage, red onions, and purple corn.

Grains and Other Plants: Peonidin has also been isolated from raw black rice. In the ornamental plant world, peonidin contributes to the purplish-red colors of peonies and roses. It is also found in the blue flowers of the morning glory (Ipomoea tricolor). The leaves of some plants may also accumulate anthocyanins, including peonidin derivatives, particularly during autumn.

Quantitative Data on Peonidin Content in Various Plant Sources

The concentration of peonidin can vary significantly depending on the plant species, cultivar, growing conditions, and post-harvest handling. The following table summarizes the quantitative data for peonidin content in a selection of plant sources.

| Plant Source | Form | Peonidin Content (mg/100g) | Reference(s) |

| Cranberries | Raw | 42 | |

| Purple Fleshed Sweet Potatoes | Cooked | up to 40 | |

| Blueberries | Fresh | 5 - 12 | |

| Plums | Fresh | 5 - 12 | |

| Grapes | Fresh | 5 - 12 | |

| Cherries | Fresh | 5 - 12 |

Biosynthesis of Peonidin

Peonidin biosynthesis is a branch of the well-characterized flavonoid and anthocyanin pathways. The process begins with the general phenylpropanoid pathway, leading to the formation of chalcone, which is a precursor for all flavonoids. A series of enzymatic reactions then leads to the synthesis of cyanidin, the direct precursor to peonidin. The final and defining step in peonidin biosynthesis is the O-methylation of cyanidin at the 3'-hydroxyl group of the B-ring, a reaction catalyzed by an O-methyltransferase (OMT). Like other anthocyanidins, peonidin is unstable in its aglycone form and is rapidly stabilized through glycosylation, most commonly at the 3-hydroxyl position, to form derivatives such as peonidin-3-O-glucoside. Further modifications, such as acylation, can also occur, which enhance pigment stability and color.

Caption: Simplified biosynthesis pathway of peonidin from phenylalanine.

Experimental Protocols

Extraction of Peonidin and other Anthocyanins from Plant Material

This protocol provides a general method for the extraction of anthocyanins, including peonidin, from fresh or frozen plant tissue.

1. Sample Preparation:

-

Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation.

-

Alternatively, freeze-dry the plant material and then grind to a fine powder.

2. Extraction Solvent:

-

Prepare an acidified methanol or ethanol solution. A common solvent is methanol or ethanol (70-95%) containing 0.1% to 1% hydrochloric acid (HCl) or formic acid. The acidic conditions are crucial for stabilizing anthocyanins in their colored flavylium cation form.

3. Extraction Procedure:

-

Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of the acidified extraction solvent.

-

Vortex the mixture to ensure thorough mixing.

-

Sonicate the mixture for 10-15 minutes in an ultrasonic bath to enhance cell disruption and extraction efficiency.

-

Alternatively, the mixture can be macerated with shaking for 1-2 hours at room temperature or at 4°C in the dark.

4. Solid-Liquid Separation:

-

Centrifuge the mixture at 4,000-10,000 x g for 10-20 minutes to pellet the solid plant material.

-

Carefully decant the supernatant containing the anthocyanin extract into a clean tube.

-

For exhaustive extraction, the pellet can be re-extracted with the same solvent two more times. The supernatants are then pooled.

5. Concentration and Storage:

-

The pooled supernatant can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

-

The resulting aqueous extract can be used directly for analysis or lyophilized for long-term storage.

-

For immediate analysis by HPLC or UPLC, filter the extract through a 0.22 µm syringe filter.

Quantification of Peonidin using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of peonidin and its glycosides.

1. Instrumentation and Columns:

-

An HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector is required.

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for anthocyanin separation.

2. Mobile Phase:

-

A binary solvent system is typically employed.

-

Solvent A: Acidified water (e.g., water with 0.5-5% formic acid or 0.1% trifluoroacetic acid).

-

Solvent B: Acetonitrile or methanol.

-

3. Chromatographic Conditions:

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 25 - 40°C.

-

Detection Wavelength: 520 nm for anthocyanins.

-

Injection Volume: 10 - 20 µL.

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 5-10%), which is gradually increased over 30-60 minutes to elute the different anthocyanins based on their polarity. A final wash with a high percentage of solvent B is used to clean the column, followed by re-equilibration to the initial conditions.

4. Quantification:

-

Prepare a calibration curve using a certified peonidin standard (or a relevant glycoside like peonidin-3-glucoside) at various concentrations.

-

Inject the standards and the prepared plant extracts into the HPLC system.

-

Identify the peonidin peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

-

Quantify the amount of peonidin in the sample by correlating the peak area with the calibration curve.

Signaling Pathways Modulated by Peonidin

Peonidin has been shown to exert its biological effects by modulating various cellular signaling pathways. One of the key pathways influenced by peonidin is the NF-κB (Nuclear Factor-kappa B) signaling pathway, which plays a central role in inflammation.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2). Peonidin has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory genes.

Caption: Peonidin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

Peonidin is a widely distributed anthocyanidin that contributes to the vibrant colors of many edible and ornamental plants. Its presence in the diet, particularly from sources like cranberries and purple sweet potatoes, is of significant interest due to its potential health-promoting activities. This guide has provided a technical overview of the natural sources, biosynthesis, and analytical methodologies for peonidin. The visualization of its biosynthetic pathway and its modulatory effect on the NF-κB signaling pathway offers a foundation for further research into its biological significance and potential therapeutic applications. A deeper understanding of the factors influencing peonidin content in plants and its mechanisms of action will be crucial for its future development as a nutraceutical or pharmaceutical agent.

References

- 1. Peonidin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Magenta Signature: An In-depth Technical Guide to Peonidin Biosynthesis in Grapes and Other Fruits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin, an O-methylated anthocyanidin, is a key contributor to the vibrant magenta and purplish-red hues observed in a variety of fruits, most notably grapes. As a member of the flavonoid class of secondary metabolites, peonidin's biosynthesis is a complex process, branching from the general phenylpropanoid pathway. This technical guide provides a comprehensive examination of the peonidin biosynthesis pathway, its intricate regulatory networks, and notable variations across different fruit species. It presents quantitative data on peonidin concentrations, details key experimental protocols for its analysis, and offers visual diagrams of the core biochemical pathways and associated experimental workflows to facilitate further research and application in fields such as food science, agriculture, and pharmacology.

The Core Biosynthesis Pathway of Peonidin

The formation of peonidin is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the production of various classes of flavonoids, including anthocyanins.

The core pathway can be divided into three main stages:

-

General Flavonoid Pathway: A series of enzymatic reactions catalyzed by Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) leads to the formation of dihydroflavonols.

-

Anthocyanin Branch: Dihydroflavonols are then directed towards the anthocyanin branch. The key enzyme Flavonoid 3'-Hydroxylase (F3'H) hydroxylates dihydrokaempferol to produce dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) then reduces dihydroquercetin to leucocyanidin, which is subsequently converted to the unstable colored anthocyanidin, cyanidin, by Anthocyanidin Synthase (ANS).[1]

-

Formation of Peonidin: The final and defining step in peonidin biosynthesis is the methylation of cyanidin. An anthocyanin O-methyltransferase (AOMT or OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of cyanidin, yielding peonidin.[2]

Like other anthocyanidins, peonidin is unstable in its aglycone form and is rapidly stabilized through glycosylation, typically at the 3-hydroxyl position, by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form peonidin-3-O-glucoside.[1] Further modifications, such as acylation, can occur, enhancing pigment stability and color.

Mandatory Visualization 1: Peonidin Biosynthesis Pathway

Caption: Core enzymatic steps in the peonidin biosynthesis pathway.

Regulation of Peonidin Biosynthesis

The synthesis of peonidin is a highly regulated process, primarily controlled at the transcriptional level by the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. The MYB transcription factors are often the key determinants of which structural genes in the anthocyanin pathway are expressed, thereby controlling the type and amount of anthocyanins produced. In grapes, VvMYBA1 and VvMYBA2 are well-characterized R2R3-MYB transcription factors that activate the expression of late biosynthetic genes like UFGT.

Environmental factors such as light and temperature, as well as phytohormones, also play a crucial role in regulating peonidin biosynthesis by influencing the expression of the MBW complex components and the structural genes of the pathway.

Quantitative Data on Peonidin and Other Anthocyanins

The concentration of peonidin and other anthocyanins varies significantly among different fruit species and even between cultivars of the same species. Grapes are a particularly rich source of peonidin, especially red wine varieties.

Table 1: Peonidin-3-O-glucoside Content in Various Grape Cultivars

| Grape Cultivar | Peonidin-3-O-glucoside (mg/L in juice) | Reference |

| Merlot | 74.26 | [3] |

| Syrah | 66.54 | [3] |

| Köhnü | 36.08 | |

| Alicante | 30.05 | |

| Cabernet Sauvignon | 16.01 | |

| Kalecik Karası | 9.05 |

Table 2: Anthocyanin Composition in Cranberry Cultivars (mg/g of fresh weight)

| Cultivar | Cyanidin-3-galactoside | Cyanidin-3-arabinoside | Peonidin-3-galactoside | Peonidin-3-arabinoside | Reference |

| Howes | - | - | 0.184 ± 0.01 | - | |

| McFarlin | - | 1.21 ± 0.02 | 0.192 ± 0.01 | - | |

| Woolman | - | 1.51 ± 0.01 | 2.74 ± 0.03 | - | |

| Crowley | - | 1.24 ± 0.02 | - | - | |

| Le Munyon | - | 1.22 ± 0.01 | - | - |

Note: '-' indicates data not reported in the specified format in the cited source.

Table 3: Anthocyanin Content in Various Berry Fruits (mg/100g of fresh weight)

| Berry | Cyanidin-3-O-glucoside | Delphinidin-3-O-glucoside | Malvidin-3-O-glucoside | Total Anthocyanins | Reference |

| Blackberry ('Darrow') | 80.98 | - | - | - | |

| Blackberry ('Thornless Evergreen') | 95.50 | - | - | - | |

| Blackcurrant ('Ben Lomond') | - | 17.48 | - | - | |

| Blackcurrant ('Titatnia') | - | 19.33 | - | - | |

| Highbush Blueberry ('Bluecrop') | - | - | - | - |

Note: A comprehensive breakdown for each anthocyanin was not available in a single table in the search results. This table presents a selection of available data.

Experimental Protocols

Anthocyanin Extraction from Grapes and Other Fruits

This protocol describes a general method for the extraction of anthocyanins for subsequent quantification.

Materials:

-

Fruit samples (e.g., grape skins, whole berries)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Methanol containing 0.1% HCl (v/v) or 2% formic acid-methanol (v/v)

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Freeze the fruit sample in liquid nitrogen.

-

Grind the frozen sample to a fine powder using a mortar and pestle.

-

Weigh a precise amount of the powdered sample (e.g., 0.5 g) and place it in a centrifuge tube.

-

Add a specific volume of the extraction solvent (e.g., 10 mL).

-

Vortex the mixture thoroughly.

-

For enhanced extraction, sonicate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.

-

Centrifuge the mixture at a high speed (e.g., 8,000 x g) for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process with the remaining pellet to ensure complete extraction.

-

Combine the supernatants.

-

If necessary, evaporate the solvent under vacuum and redissolve the residue in a known volume of a suitable solvent (e.g., methanol).

-

Filter the final extract through a 0.22 µm syringe filter before HPLC analysis.

Mandatory Visualization 2: Anthocyanin Extraction Workflow

Caption: A typical workflow for the extraction of anthocyanins from fruit samples.

Quantification of Peonidin-3-O-glucoside by HPLC-MS

This protocol provides a general framework for the quantitative analysis of peonidin-3-O-glucoside.

Instrumentation and Columns:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole-Time of Flight Mass Spectrometer (Q-TOF-MS).

-

Reversed-phase C18 column (e.g., Zorbax SB-C18).

Mobile Phase and Gradient:

-

Mobile Phase A: 1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

A gradient elution is typically used, for example: 0–1 min, 5-10% B; 1–9 min, 10-25% B; 9–11 min, 25-95% B; 11–13 min, 95% B; 13–13.5 min, 95-5% B; 13.5–18 min, 5% B.

-

Flow rate: 0.3 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

The instrument is operated in full scan mode to acquire mass spectra. For quantification, extracted ion chromatograms corresponding to the m/z of peonidin-3-O-glucoside are used.

Quantification:

-

A standard curve is generated using a certified reference standard of peonidin-3-O-glucoside at various concentrations.

-

The concentration of peonidin-3-O-glucoside in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of key genes in the peonidin biosynthesis pathway.

1. RNA Extraction:

-

Extract total RNA from fruit tissue (e.g., grape skin) using a suitable kit (e.g., RNAprep Pure Plant Kit) or a CTAB-based method.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., RevertAid H Minus First Strand cDNA Synthesis Kit).

3. qRT-PCR:

-

Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix.

-

Design and validate primers for the target genes (e.g., CHS, F3'H, DFR, ANS, OMT, UFGT) and a suitable reference gene (e.g., actin, EF1a).

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

-

A typical thermal cycling profile is: 95°C for 15 min, followed by 40 cycles of 95°C for 15 s, an annealing step (temperature dependent on primers) for 20 s, and 72°C for 20 s.

4. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion

The biosynthesis of peonidin is a well-defined yet intricately regulated branch of the flavonoid pathway. Understanding the key enzymes, regulatory factors, and their genetic underpinnings is crucial for applications ranging from improving the color and nutritional quality of fruits to developing natural colorants and exploring the pharmacological potential of these compounds. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess peonidin content and investigate the molecular mechanisms governing its production in grapes and other fruits. Further research, particularly in the area of enzyme kinetics and the impact of diverse environmental stimuli on the regulatory network, will continue to enhance our understanding of this important plant secondary metabolite.

References

Introduction to Peonidin and the Anthocyanin Pathway

An In-depth Technical Guide on the Regulation of Peonidin Synthesis in Plant Tissues

Peonidin is an O-methylated anthocyanidin, a type of water-soluble pigment that belongs to the vast class of secondary metabolites known as flavonoids.[1] It is a derivative of the more common anthocyanidin, cyanidin, and is responsible for a spectrum of magenta, purplish-red, and blue hues in the flowers, fruits, and leaves of many plant species.[1][2] The color and stability of peonidin are highly dependent on pH; it appears cherry red at pH 2.0 and deep blue at pH 8.0.[1]

Like other anthocyanins, peonidin plays a crucial role in plant physiology, including attracting pollinators and seed dispersers, providing protection against UV radiation, and defending against pathogens.[1] Its biosynthesis is an intricate process, representing a specific branch of the general flavonoid and anthocyanin pathways. The synthesis is tightly controlled at the transcriptional level by a complex interplay of regulatory proteins and is highly responsive to both developmental cues and environmental stimuli. This guide provides a detailed examination of the peonidin biosynthesis pathway, its complex regulatory networks, and the experimental protocols used to investigate these mechanisms.

The Core Biosynthetic Pathway of Peonidin

The formation of peonidin is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA, a central precursor for all flavonoids. The pathway then proceeds through the core anthocyanin biosynthesis route, culminating in the specific modification of cyanidin to form peonidin.

2.1. General Flavonoid and Anthocyanin Synthesis

-

Chalcone Synthase (CHS) : This is the first committed enzyme in the flavonoid pathway. It catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) : CHI facilitates the stereospecific isomerization of naringenin chalcone into naringenin, a key flavanone intermediate.

-

Flavanone 3-Hydroxylase (F3H) : F3H hydroxylates naringenin to produce dihydrokaempferol (DHK).

-

Flavonoid 3'-Hydroxylase (F3'H) : This enzyme is a critical branching point. F3'H hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ), channeling the pathway towards cyanidin- and peonidin-based anthocyanins.

-

Dihydroflavonol 4-Reductase (DFR) : DFR reduces the 4-keto group of dihydroflavonols. Its action on DHQ produces leucocyanidin.

-

Anthocyanidin Synthase (ANS) : Also known as Leucoanthocyanidin Dioxygenase (LDOX), ANS oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.

2.2. Formation and Modification of Peonidin

-

O-Methyltransferase (OMT) : The final step in peonidin biosynthesis is the methylation of cyanidin. An anthocyanin-specific O-methyltransferase adds a methyl group to the 3'-hydroxyl group on the B-ring of cyanidin, converting it to peonidin.

-

Glycosylation : In its aglycone form, peonidin is unstable. It is rapidly stabilized by the attachment of sugar moieties, a process catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). This typically occurs at the 3-hydroxyl position, forming peonidin-3-O-glucoside, a common and more stable derivative.

-

Acylation : Further modifications, such as the addition of acyl groups (e.g., coumaroyl, caffeoyl, or malonyl groups) to the sugar moieties, can occur. This acylation, catalyzed by acyltransferases (AATs), further enhances pigment stability, solubility, and color.

Caption: The core biosynthetic pathway leading to peonidin and its derivatives.

Regulation of Peonidin Biosynthesis

The synthesis of peonidin is meticulously regulated, primarily at the transcriptional level, ensuring that pigment production occurs in the correct tissues at the appropriate developmental stage and in response to environmental cues.

3.1. Transcriptional Regulation by the MBW Complex

The expression of the structural genes in the anthocyanin pathway, particularly the late biosynthetic genes (LBGs) like DFR and ANS, is controlled by a conserved protein complex known as the MBW complex. This complex consists of transcription factors from three distinct families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

-

R2R3-MYB proteins often act as the primary determinants of which structural genes are activated, thereby controlling the specific type of flavonoid produced. For instance, specific MYB activators are known to upregulate the genes required for cyanidin and peonidin synthesis.

-

bHLH proteins are essential co-regulators that interact with MYB factors to form a functional activation complex.

-

WD40 repeat proteins (e.g., TTG1 in Arabidopsis) act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the active MBW complex.

In addition to activators, there are also R2R3-MYB repressors (e.g., AtMYB4-like and FaMYB1-like) that can inhibit anthocyanin biosynthesis. These repressors can compete with MYB activators for binding to bHLH partners or directly suppress the promoters of structural genes.

3.2. Environmental and Hormonal Control

Peonidin synthesis is highly plastic and responds to a variety of external and internal signals.

-

Light : Light is a major inducer of anthocyanin biosynthesis. Photoreceptors perceive light signals, triggering a cascade that leads to the activation of the MBW complex and subsequent upregulation of pathway genes. The bZIP transcription factor HY5 is a key player in this light-mediated response.

-

Temperature : Both low and high temperatures can significantly affect peonidin accumulation. Low temperatures often promote anthocyanin synthesis as a protective mechanism, while high temperatures can be inhibitory.

-

Drought and Salinity : Abiotic stresses like drought and high salinity frequently lead to an increase in anthocyanin content, including peonidin derivatives. The plant hormone abscisic acid (ABA) is a key mediator in this stress response, triggering a signaling pathway that upregulates biosynthesis genes.

-

Nutrient Availability : Deficiencies in nutrients, particularly nitrogen and phosphorus, can induce anthocyanin accumulation.

Caption: Transcriptional and environmental regulation of peonidin synthesis.

Quantitative Data on Peonidin Content

The concentration of peonidin and its derivatives varies significantly among different plant species, tissues, and developmental stages, and is influenced by environmental conditions.

| Plant Source | Derivative(s) | Concentration | Reference |

| Raw Cranberries | Peonidin derivatives | Approx. 42 mg / 100 g fresh weight | |

| Blueberries, Plums, Grapes, Cherries | Peonidin derivatives | 5 - 12 mg / 100 g fresh weight | |

| Red Vitis vinifera Grapes | Peonidin-3-O-glucoside | Present | |

| Black Rice (Oryza sativa L.) | Peonidin-3-O-glucoside (pnd-3-glu) | Identified | |

| Rosa persica | Peonidin O-rutinoside-O-malonylglucoside | Major anthocyanin in blotch parts | |

| Rapeseed Seedlings (High Light Stress) | Petunidin-3-O-glucoside (related anthocyanin) | 60-fold increase |

Experimental Protocols

Investigating the regulation of peonidin synthesis requires a combination of analytical chemistry, molecular biology, and functional genomics techniques.

5.1. Extraction and Quantification of Peonidin

This protocol describes a general method for extracting and quantifying peonidin and its derivatives from plant tissue using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation : Freeze-dry fresh plant material and grind it into a fine powder.

-

Extraction :

-

Macerate the powdered tissue in an acidified methanol or ethanol solution (e.g., 80:20 methanol:water with 0.1% HCl or formic acid). The acid helps to maintain the stable flavylium cation form of the anthocyanin.

-

Use methods like ultrasound-assisted extraction (UAE) to improve efficiency. Incubate the mixture (e.g., for 30 minutes at 15°C) in the dark to prevent degradation.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

-

-

Purification (Optional) : For complex matrices, a solid-phase extraction (SPE) step using a C18 or Amberlite resin can be used to remove sugars, organic acids, and other interfering compounds.

-

HPLC Analysis :

-

System : An HPLC system equipped with a Diode Array Detector (DAD) or coupled to a Mass Spectrometer (MS) is used.

-

Column : A C18 reverse-phase column is commonly employed.

-

Mobile Phase : A gradient of two solvents is typically used, such as (A) acidified water (e.g., with 5% formic acid) and (B) acetonitrile or methanol.

-

Detection : Monitor the eluent at a wavelength of approximately 520 nm, which is the absorption maximum for most anthocyanins.

-

Quantification : Identify and quantify peonidin derivatives by comparing their retention times and spectral data with authentic standards.

-

5.2. Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the transcript levels of genes involved in peonidin synthesis.

-

RNA Extraction :

-

Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol.

-

Include a DNase treatment step to eliminate any contaminating genomic DNA.

-

-

RNA Quality Control :

-

Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Verify RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) greater than 8 is recommended for reliable results.

-

-

cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR) :

-

Design or obtain validated primers for the target genes (CHS, F3'H, DFR, ANS, OMT, etc.) and one or more stable reference (housekeeping) genes for normalization.

-

Perform the qPCR reaction using a SYBR Green-based master mix on a real-time PCR instrument.

-

-

Data Analysis : Calculate the relative gene expression changes using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).

5.3. Functional Analysis using Transient Expression Assays

Transient assays are used to rapidly assess the function of regulatory genes (e.g., MYB and bHLH transcription factors) by overexpressing them in a model plant system.

-

Vector Construction : Clone the coding sequence of the candidate regulatory gene into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

-

Agrobacterium Transformation : Introduce the expression vector into a suitable strain of Agrobacterium tumefaciens.

-

Infiltration :

-

Culture the transformed Agrobacterium and resuspend the cells in an infiltration buffer.

-

Infiltrate the bacterial suspension into the leaves of a model plant, such as Nicotiana benthamiana, or directly into the target plant tissue (e.g., fruit peels or petals).

-

-

Analysis :

-

After 3-7 days, observe the infiltrated area for pigment accumulation, which indicates that the introduced gene has activated the endogenous anthocyanin pathway.

-

The effect can be quantified by extracting anthocyanins (Protocol 5.1) or by measuring the expression of downstream target genes (Protocol 5.2) from the infiltrated patch.

-

Co-infiltration of a transcription factor with a reporter construct (e.g., a structural gene promoter driving GUS or Luciferase) can confirm direct activation.

-

Caption: General workflow for analyzing peonidin content and gene expression.

References

The Biological Activities of Peonidin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the vibrant hues in many fruits, vegetables, and flowers.[1] Beyond its coloring properties, peonidin and its derivatives have emerged as compounds of significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on the biological effects of peonidin, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes the underlying molecular signaling pathways to serve as a robust resource for professionals in pharmacology, nutrition, and drug discovery.

Peonidin is commonly found in nature as glycosylated derivatives, with peonidin-3-glucoside being one of the most prevalent forms. The structural features of peonidin, particularly the hydroxyl and methoxy groups on its B-ring, are pivotal to its biological functions.[2]

Antioxidant Activity

Peonidin demonstrates significant antioxidant activity by scavenging free radicals and chelating metal ions, a capacity attributed to its phenolic structure which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] The antioxidant potential of peonidin and its derivatives has been quantified using various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of peonidin and its derivatives varies depending on the specific compound and the assay used. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

| Compound | Assay | IC50 Value (µg/mL) | Source |

| Peonidin-based Anthocyanin (P1) | DPPH Radical Scavenging | 61.07 | [3] |

| Peonidin-based Anthocyanin (P2) | DPPH Radical Scavenging | 47.22 | [3] |

| Peonidin-based Anthocyanin (P3) | DPPH Radical Scavenging | 37.52 | |

| Peonidin-based Anthocyanin (P4) | DPPH Radical Scavenging | 26.71 | |

| Peonidin-based Anthocyanin (P5) | DPPH Radical Scavenging | 28.76 | |

| Purple Sweet Potato Anthocyanins (PSPAs) | DPPH Radical Scavenging | 57.58 | |

| Peonidin-based Anthocyanin (P1) | Ferrous Ion Chelating | 353.23 | |

| Peonidin-based Anthocyanin (P2) | Ferrous Ion Chelating | 213.74 | |

| Peonidin-based Anthocyanin (P3) | Ferrous Ion Chelating | 167.27 | |

| Peonidin-based Anthocyanin (P4) | Ferrous Ion Chelating | 116.95 | |

| Peonidin-based Anthocyanin (P5) | Ferrous Ion Chelating | 133.06 | |

| Purple Sweet Potato Anthocyanins (PSPAs) | Ferrous Ion Chelating | 287.85 |

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

-

Procedure:

-

Add a small volume of the test sample (peonidin or its derivative) at various concentrations to the DPPH solution.

-

Include a control with the solvent used for the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Procedure:

-

Add a small volume of the test sample to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Activity

Peonidin exerts potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Signaling Pathways in Inflammation

Peonidin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical regulators of inflammatory responses. It can also suppress inflammation by inhibiting NLRP3 inflammasome activation.

References

A Technical Guide to the Solubility of Peonidin in DMSO, Methanol, and Water

This guide provides a detailed overview of the solubility of peonidin, an O-methylated anthocyanidin, in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. The information is tailored for researchers, scientists, and professionals in drug development who utilize peonidin in their work.

Quantitative Solubility Data

Peonidin's solubility is significantly influenced by the solvent's polarity and the pH of the medium. Due to its polyphenolic structure, it exhibits solubility in both organic solvents and, to a lesser extent, in aqueous solutions. The data presented below is for peonidin chloride, a common salt form of the compound.

| Solvent | Form | Approximate Solubility |

| DMSO | Peonidin | ~16 mg/mL[1] |

| Methanol | Peonidin (as alcohol) | ~16 mg/mL[1] |

| Water | Peonidin | Highly Soluble[1][2][3] |

| Aqueous Buffers | Peonidin (chloride) | Sparingly soluble |

| DMF:PBS (pH 7.2) (1:9) | Peonidin (chloride) | ~0.1 mg/mL |

Note: The term "highly soluble" for water is qualitative. The solubility of anthocyanins like peonidin in aqueous media is critically dependent on pH. It is most stable and soluble in acidic conditions (pH 1-3). In neutral or alkaline aqueous buffers, such as PBS (pH 7.2), its solubility is significantly lower, as demonstrated by the quantitative data.

Experimental Protocol: Determination of Peonidin Solubility

This section outlines a generalized methodology for determining the solubility of peonidin in a given solvent, based on the common "shake-flask" or saturated solution method. This protocol is designed to be adapted for specific laboratory conditions and analytical equipment.

Objective: To quantify the maximum concentration of peonidin that can be dissolved in a specific solvent (DMSO, methanol, or water) at a defined temperature to achieve a saturated solution.

Materials:

-

Peonidin (chloride, >97% purity)

-

Solvent of interest (e.g., DMSO, HPLC-grade methanol, or a specific aqueous buffer)

-

Microcentrifuge tubes or small glass vials

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of peonidin powder to a series of vials, ensuring a visible amount of undissolved solid will remain.

-

Pipette a precise volume of the chosen solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The time required for equilibrium should be determined empirically.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a specific volume of the clear supernatant from the centrifuged sample.

-

For highly concentrated solutions (like those in DMSO or methanol), perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.

-

-

Quantitative Analysis by HPLC:

-

Prepare a standard calibration curve using known concentrations of peonidin.

-

Inject the prepared sample into the HPLC system. A common method involves a C18 reversed-phase column with detection at approximately 520 nm.

-

The mobile phase is typically a gradient of acidified water and an organic solvent like methanol or acetonitrile.

-

Quantify the concentration of peonidin in the sample by comparing its peak area to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining peonidin solubility.

Caption: Workflow for determining peonidin solubility.

References

Peonidin's Metamorphic Palette: A Technical Guide to pH-Induced Color Transformations

For Immediate Release

This technical guide provides an in-depth exploration of the pH-dependent color changes of peonidin, a naturally occurring anthocyanidin. Tailored for researchers, scientists, and professionals in drug development, this document details the structural transformations, quantitative colorimetric data, and experimental methodologies related to peonidin's chromic properties. A thorough understanding of these characteristics is crucial for applications in pharmaceuticals, nutraceuticals, and as a natural colorant, where pH can significantly influence efficacy, stability, and visual attributes.

Introduction to Peonidin and its pH-Dependent Chromaticity

Peonidin is an O-methylated anthocyanidin responsible for the purplish-red hues in various plants, including peonies and roses.[1] Like other anthocyanins, its molecular structure and, consequently, its color are highly sensitive to the pH of the surrounding medium.[1][2] In aqueous solutions, peonidin exists in a dynamic equilibrium between several structural forms, each exhibiting a distinct color and stability profile.[2] This pH-dependent structural transformation alters the extent of conjugation of the double bonds within the molecule, which in turn changes the wavelength of light absorbed.[1]

Quantitative Data on Peonidin Color Variation with pH

The color of peonidin solutions undergoes a predictable series of changes in response to varying pH levels. While peonidin is noted for its relatively high stability at higher pH values compared to other anthocyanidins, its most stable and intensely colored form is the flavylium cation, which predominates in highly acidic environments. The following table summarizes the observed colors and corresponding chemical forms of peonidin at different pH values.

| pH | Observed Color | Predominant Chemical Species |

| < 3 | Cherry Red | Flavylium Cation |

| 3.0 | Strong Yellowish Pink | Flavylium Cation/Quinoidal Base |

| 5.0 | Grape Red-Purple | Quinoidal Base |

| 7-8 | Deep Blue | Anionic Quinoidal Base |

| > 8 | Colorless/Degradation | Chalcone/Degradation Products |

Note: The colors are descriptive and can vary based on concentration and the presence of co-pigments. The transition between forms is a dynamic equilibrium.

Structural Transformations of Peonidin with pH Variation

The color changes of peonidin are a direct result of structural transformations at the molecular level. These transformations are reversible and dictated by the proton concentration of the solution.

At a very low pH (typically below 3), peonidin exists predominantly as the red flavylium cation . As the pH increases, deprotonation occurs, leading to the formation of the purple quinoidal base . Further increases in pH can lead to the formation of a blue anionic quinoidal base . Concurrently, a hydration reaction can lead to the formation of the colorless carbinol pseudobase , and at near-neutral to alkaline pH, this can isomerize to the colorless chalcone . These colorless forms are generally less stable and can undergo irreversible degradation.

Caption: pH-dependent equilibrium of peonidin chemical structures.

Experimental Protocol: pH Differential Method for Total Monomeric Anthocyanin Content

The pH differential method is a standard spectrophotometric procedure to determine the total monomeric anthocyanin content. It relies on the reversible structural transformation of anthocyanins with a change in pH, where the colored flavylium cation is the predominant form at pH 1.0, while the colorless carbinol form is dominant at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.

Materials and Equipment

-

Peonidin standard (e.g., peonidin-3-glucoside chloride, purity >97%)

-

Potassium chloride buffer (0.025 M, pH 1.0)

-

Sodium acetate buffer (0.4 M, pH 4.5)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks, pipettes, and standard laboratory glassware

Procedure

-

Preparation of Buffers:

-

pH 1.0 buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.

-

pH 4.5 buffer: Dissolve 54.43 g of CH₃CO₂Na·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.

-

-

Sample Preparation:

-

Prepare a stock solution of the peonidin-containing sample.

-

Dilute the stock solution separately with the pH 1.0 buffer and the pH 4.5 buffer to an appropriate concentration that yields an absorbance reading between 0.2 and 1.4 at the λvis-max in the pH 1.0 solution.

-

-

Spectrophotometric Measurement:

-

Allow the dilutions to equilibrate for at least 15 minutes.

-

Measure the absorbance of the pH 1.0 dilution at the λvis-max (around 520 nm for many anthocyanins) and at 700 nm (to correct for haze).

-

Measure the absorbance of the pH 4.5 dilution at the same wavelengths.

-

-

Calculation of Total Monomeric Anthocyanin Concentration:

-

The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

-

The monomeric anthocyanin pigment concentration (mg/L) is calculated using the following formula: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

-

MW = Molecular weight of the anthocyanin (e.g., 463.4 g/mol for peonidin-3-glucoside)

-

DF = Dilution factor

-

ε = Molar absorptivity of the anthocyanin (a value for cyanidin-3-glucoside, 26,900 L·mol⁻¹·cm⁻¹, is often used)

-

l = Pathlength of the cuvette (typically 1 cm)

-

-

Caption: Workflow for the pH differential method.

Conclusion

The color and stability of peonidin are intrinsically linked to the pH of its environment. A comprehensive understanding of its structural transformations and the ability to quantify its presence are essential for its effective utilization in various scientific and industrial applications. The methodologies and data presented in this guide offer a foundational framework for researchers and professionals working with this versatile natural pigment. Peonidin's enhanced stability in less acidic conditions compared to other anthocyanins makes it a particularly interesting candidate for further investigation and application development.

References

A Technical Guide to Common Peonidin Glycosides in Nature

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Peonidin Glycosides: A Synopsis

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red hues observed in a variety of flowers, fruits, and vegetables. Its glycosidic derivatives, where one or more sugar moieties are attached to the peonidin aglycone, are the most common forms found in nature. These compounds are of significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This guide provides a comprehensive overview of the most prevalent peonidin glycosides, their natural distribution, quantitative data, detailed experimental protocols for their analysis, and insights into their interactions with key cellular signaling pathways.

Quantitative Distribution of Common Peonidin Glycosides in Natural Sources

The concentration of peonidin glycosides can vary significantly depending on the plant species, cultivar, growing conditions, and post-harvest handling. The following table summarizes the quantitative data for some of the most common peonidin glycosides found in various natural sources.

| Peonidin Glycoside | Natural Source | Concentration (mg/100g Fresh Weight, unless otherwise specified) | Reference |

| Peonidin-3-O-glucoside | Raw Cranberries | ~42 mg/100g | [1] |

| Blueberries | 5 - 12 mg/100g | [1] | |

| Plums | 5 - 12 mg/100g | [1] | |

| Grapes (Red, Vitis vinifera) | 3.55 - 4.06 mg/100g FW | [2] | |

| Red Wine | Present, variable concentration | [1] | |

| Purple Sweet Potato (cooked) | Up to 40 mg/100g | ||

| Black Rice | Present, a major anthocyanin | ||

| Eastern Redbud (Cercis canadensis L.) Petioles | Up to 11.74 mg/100g fwt in purple-flowered genotypes | ||

| Peonidin-3-O-rutinoside | European Plum | Present | |

| Blackcurrant | Present | ||

| Lonicera caerulea L. | Isolatable natural product | ||

| Peonidin-3-O-galactoside | Cranberries | Known component | |

| Peonidin-3-O-arabinoside | Cranberries | Major anthocyanin | |

| Peonidin-3,5-di-O-glucoside | Purple Sweet Potato | Present |

Experimental Protocols

The accurate identification and quantification of peonidin glycosides are paramount for research and development. The following section details the key experimental methodologies.

Extraction of Peonidin Glycosides

A general procedure for the extraction of peonidin glycosides from plant material is as follows:

-

Sample Preparation: Freeze-dry and pulverize the plant material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the powdered material in an acidified methanol or ethanol solution (e.g., 85:15 methanol:water, v/v, with 0.1% HCl or 1% formic acid) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). Acidification helps stabilize the anthocyanins in their colored flavylium cation form.

-

Agitate the mixture for 1-2 hours at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.

-

For enhanced efficiency, ultrasound-assisted extraction (UAE) can be employed by placing the mixture in an ultrasonic bath for 30-60 minutes.

-

-

Filtration and Concentration:

-

Separate the solid residue from the liquid extract by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Purification by Solid-Phase Extraction (SPE)

Crude extracts require purification to remove interfering compounds like sugars and organic acids.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water.

-

Sample Loading: Dissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with acidified water to elute polar impurities.

-

Elution: Elute the bound peonidin glycosides with acidified methanol.

-

Concentration: Concentrate the eluted fraction using a rotary evaporator to yield a purified anthocyanin extract.

Analytical Methods

HPLC-DAD is a standard method for the separation and quantification of peonidin glycosides.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Acidified water (e.g., with 0.1% formic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection: The DAD detector is set to monitor the absorbance at the characteristic wavelength for anthocyanins, which is around 520 nm.

-

Quantification: Peonidin glycosides are quantified by comparing the peak areas with those of authentic standards.

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of peonidin glycosides, even in complex matrices.

-

Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode. While positive mode is common for anthocyanins, negative ion mode can provide unique fragmentation patterns for structural elucidation.

-

Mass Analysis:

-

Full Scan (MS1): To determine the precursor ions of the peonidin glycosides.

-

Product Ion Scan (MS/MS): To fragment the precursor ions and obtain characteristic fragment ions for structural confirmation. The loss of the sugar moiety is a common fragmentation pattern.

-

-

Typical LC-MS/MS Parameters (Negative Ion Mode):